molecular formula C16H21ClO3S B1326050 Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate CAS No. 951886-97-8

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate

Cat. No.: B1326050
CAS No.: 951886-97-8
M. Wt: 328.9 g/mol
InChI Key: BUKOPJMMKQGXCC-UHFFFAOYSA-N
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Description

The provided search results do not contain specific application, research value, or mechanism of action data for Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate. The compound was listed in the PubChem database , confirming its existence and basic molecular structure (C16H21ClO3S), but no further details were available. For comprehensive information, it is recommended to search specialized chemical databases like PubChem or SciFinder, consult the scientific literature for published studies, or contact chemical suppliers directly for their product specifications.

Properties

IUPAC Name

ethyl 7-(2-chloro-4-methylsulfanylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3S/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(21-2)11-14(13)17/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKOPJMMKQGXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216641
Record name Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-97-8
Record name Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate typically involves multi-step organic reactions. One common method includes the alkylation of a chloro-substituted phenyl ring with a heptanoate ester. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate has shown promising biological activities that warrant further exploration:

  • Antimicrobial Activity :
    • Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) for effective strains typically ranges from 10 to 50 µg/mL, indicating its potential as a new antimicrobial agent .
  • Anticancer Properties :
    • In vitro studies have assessed the anticancer efficacy of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Certain derivatives of this compound have shown IC50 values below 20 µM, suggesting potent anticancer activity attributed to mechanisms like oxidative stress induction leading to cell death .
  • Neuroprotective Effects :
    • Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the chloro and methylthio groups onto the phenyl ring. The detailed synthetic pathway is crucial for optimizing yield and purity for research applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ethyl derivatives against pathogenic strains, revealing significant inhibition rates that suggest potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, related compounds were tested against human cancer cell lines. Findings indicated that certain derivatives exhibited potent anticancer activity through mechanisms involving oxidative stress induction.

Data Summary Table

ApplicationActivity DescriptionReference
AntimicrobialMIC ranging from 10 to 50 µg/mL
AnticancerIC50 values below 20 µM in human cancer cell lines
NeuroprotectiveInhibition of AChE associated with Alzheimer's

Mechanism of Action

The mechanism by which Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. The chloro and methylthio groups may play a role in binding to enzymes or receptors, influencing biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl ring, ketone positions, and chain modifications. Key examples include:

(a) Ethyl 7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoate (CAS 951886-28-5)
  • Substituents: 2-chloro, 4-fluoro.
(b) Ethyl 7-(4-Chlorophenyl)-7-oxoheptanoate (CAS 122115-52-0)
  • Substituent: 4-chloro.
  • Lacks the 2-chloro and 4-methylthio groups, reducing steric hindrance and lipophilicity .
(c) Ethyl 7-[4-(Morpholinomethyl)phenyl]-7-oxoheptanoate (CAS 898792-50-2)
  • Substituent: 4-(morpholinomethyl).
  • The morpholine group introduces nitrogen-based polarity, enhancing hydrogen-bonding capacity .
(d) Ethyl 7-(4-Heptyloxyphenyl)-7-oxoheptanoate (CAS 898758-01-5)
  • Substituent: 4-heptyloxy.
  • The long alkyl chain increases hydrophobicity, making it suitable for lipid-based applications .
(e) Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6)
  • Substituent: 4-methoxy; additional 4-ketone.
  • The dual ketone system may enhance electrophilicity, favoring nucleophilic reactions .

Physicochemical Properties

Table 1: Comparative Data for Ethyl 7-Oxoheptanoate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate* Not Available C16H21ClO3S ~328.86 (calc.) 2-Cl, 4-SMe High lipophilicity; potential agrochemical intermediate
Ethyl 7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoate 951886-28-5 C15H16ClFO3 314.74 2-Cl, 4-F Discontinued; research use only
Ethyl 7-(4-Chlorophenyl)-7-oxoheptanoate 122115-52-0 C15H19ClO3 294.76 4-Cl Commercial availability; API intermediate
Ethyl 7-[4-(Morpholinomethyl)phenyl]-7-oxoheptanoate 898792-50-2 C20H29NO4 347.45 4-(Morpholinomethyl) Polar derivative; lab reagent
Ethyl 7-(4-Heptyloxyphenyl)-7-oxoheptanoate 898758-01-5 C22H34O4 363.51 4-Heptyloxy High hydrophobicity; material science
Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate 1188265-06-6 C16H20O5 292.33 4-OCH3, 4,7-diketone Electrophilic reactivity; synthetic precursor

*Calculated properties based on structural similarity.

Biological Activity

Ethyl 7-(2-chloro-4-(methylthio)phenyl)-7-oxoheptanoate is a synthetic organic compound characterized by its unique molecular structure, which includes a heptanoate backbone and a chloro-methylthio-substituted phenyl group. Its molecular formula is C16H21ClO3SC_{16}H_{21}ClO_3S, with a molecular weight of approximately 328.86 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Structural Formula

The compound can be represented by the following structural formula:

Ethyl 7 2 Chloro 4 methylthio phenyl 7 oxoheptanoate\text{Ethyl 7 2 Chloro 4 methylthio phenyl 7 oxoheptanoate}

Physical Properties

PropertyValue
Molecular Weight328.86 g/mol
Chemical FormulaC16H21ClO3SC_{16}H_{21}ClO_3S
CAS Number951891-22-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies involving animal models have suggested that it can reduce inflammation markers, likely through the inhibition of pro-inflammatory cytokines. This property positions it as a candidate for further research in inflammatory disease management .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer cell lines. Preliminary findings indicate that it may induce apoptosis in specific cancer cell types, making it a subject of interest for developing new anticancer therapies. The compound's ability to target cancer cells while sparing normal cells is a crucial aspect of its potential therapeutic use .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema in rats compared to the control group. This reduction was associated with decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent .

Case Study 3: Cytotoxic Assessment

A recent investigation into the cytotoxic effects on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation, demonstrating significant cytotoxicity at concentrations above 50 µM .

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A viable approach involves esterification of the corresponding keto-acid precursor. For structurally similar compounds (e.g., ethyl 7-oxoheptanoate derivatives), cycloheptanone oxidation with potassium persulfate in ethanol/methanol, followed by PCC-mediated oxidation, has achieved yields >70% . Key optimizations include:
  • Temperature control : Maintain <50°C to prevent decomposition (see storage guidelines in P412) .
  • Inert atmosphere : Use nitrogen/argon during acid chloride formation to avoid side reactions (P231) .
  • Purification : Column chromatography with ethyl acetate/petroleum ether (1:1) effectively isolates the product .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (P231 + P232) at 2–8°C (P411 + P235) . Avoid moisture (P233) and light (P410 + P412) to prevent hydrolysis/oxidation.
  • Handling : Use spark-free tools (P242) and static-safe equipment (P243). Conduct work in fume hoods (P271) with PPE: nitrile gloves (P280), goggles (P282), and flame-retardant lab coats (P283) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies the ester carbonyl (δ ~170 ppm), chloro/methylthio substituents, and heptanoate chain protons (δ 1.2–2.8 ppm). Compare with analogs like ethyl 4-chloro-2-fluorophenylacetate for substituent effects .
  • IR : Confirm ketone (C=O at ~1715 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functionalities.
  • MS : High-resolution ESI-MS validates molecular weight (calc. for C₁₅H₁₇ClO₃S: 312.06 g/mol) and fragments (e.g., loss of ethyl group, m/z 265) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Orthogonal assays : Reproduce results using multiple methods (e.g., microbial growth inhibition vs. enzymatic inhibition assays) to confirm activity .
  • Purity verification : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient). Even 2% contaminants (e.g., hydrolyzed by-products) can skew bioactivity .
  • Standardized protocols : Control variables like solvent (DMSO concentration <1%), cell line passage number, and incubation time .

Q. How can computational models predict this compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • DFT calculations : Simulate electrophilic aromatic substitution at the 2-chloro-4-(methylthio)phenyl group. Compare activation energies for potential sites (e.g., para vs. meta positions) .
  • MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict ester stability. Correlate with experimental degradation rates .
  • Docking studies : For hypothesized enzyme targets (e.g., cytochrome P450), use AutoDock Vina to assess binding affinity and guide SAR modifications .

Q. What methodologies are suitable for investigating environmental impact and degradation products?

  • Methodological Answer :
  • Aquatic toxicity testing : Follow OECD 201/202 guidelines using Daphnia magna to assess acute toxicity (LC₅₀). The methylthio group may contribute to high toxicity (H410) .
  • Photodegradation : Expose to UV light (λ = 254 nm) in water:acetonitrile (9:1). Monitor via LC-MS for by-products like 2-chloro-4-(methylsulfonyl)benzoic acid .
  • Soil metabolism studies : Use ¹⁴C-labeled compound in OECD 307 assays to track mineralization rates and bound residues .

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